molecular formula C8H11NO2 B3115987 1-(Pyridin-2-yl)propane-1,3-diol CAS No. 213248-46-5

1-(Pyridin-2-yl)propane-1,3-diol

Cat. No.: B3115987
CAS No.: 213248-46-5
M. Wt: 153.18 g/mol
InChI Key: OOQQYCLGKYLFED-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)propane-1,3-diol is an organic compound with the molecular formula C8H11NO2. It is characterized by a pyridine ring attached to a propane-1,3-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)propane-1,3-diol can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-2-carbaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the pyridine ring, which provide reactive sites for different reagents .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and carboxylic acids. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1-(Pyridin-2-yl)propane-1,3-diol has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules. In biology, it is used in the development of bioactive compounds and as a ligand in coordination chemistry. In medicine, it has shown promise in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can lead to changes in enzyme activity, receptor signaling, or other biochemical processes. The precise mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)propane-1,3-diol
  • 1-(Pyridin-4-yl)propane-1,3-diol
  • 1-(Pyridin-2-yl)ethane-1,2-diol

Uniqueness

1-(Pyridin-2-yl)propane-1,3-diol is unique due to its specific structural features, such as the position of the pyridine ring and the presence of two hydroxyl groups. These features confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-pyridin-2-ylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQYCLGKYLFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(2-pyridyl)-1,3-propanediol diacetate (1 mmole) in methanol-water (3:1) was treated with potassium carbonate (5 mmole) at 25° C. for 3 h. Evaporation and chromatography gave 3-(2-pyridyl)-1,3-propanediol as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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